Molecular Weight Shift: +88.1 g/mol Relative to the Unsubstituted 8H-Indeno[1,2-d]thiazol-2-amine Scaffold
The target compound (C14H16N2O2S) has a molecular weight of 276.35 g/mol [1], compared to 188.25 g/mol for the unsubstituted parent 8H-indeno[1,2-d]thiazol-2-amine (C10H8N2S) [2]. The 88.1 g/mol increase reflects the addition of two ethoxy groups (–OCH2CH3) at positions 5 and 7, substantially altering molecular size and shape without breaching the Rule-of-Five MW threshold of 500 Da.
+88.1 g/mol (+46.8%)
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 276.35 g/mol |
| Comparator Or Baseline | 188.25 g/mol (unsubstituted 8H-indeno[1,2-d]thiazol-2-amine, CAS 85787-95-7) |
| Quantified Difference | +88.1 g/mol (46.8% increase) |
| Conditions | Computed molecular weight based on molecular formula; consistent across multiple databases. |
Why This Matters
A 46.8% molecular weight increase alters diffusion coefficients, molar volume, and may influence passive membrane permeability and tissue distribution profiles differently than the unsubstituted parent, affecting the selection of this compound for pharmacokinetic SAR exploration.
- [1] Draw a structure: C14H16N2O2S. sildrug.ibb.waw.pl. Molecular Weight: 276.36. View Source
- [2] PubChem CID 13187667: 8H-indeno[1,2-d][1,3]thiazol-2-amine. Molecular Weight: 188.25 g/mol. View Source
